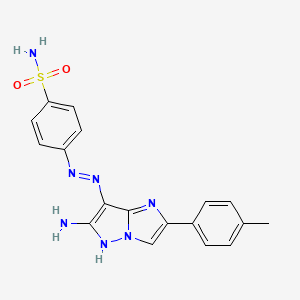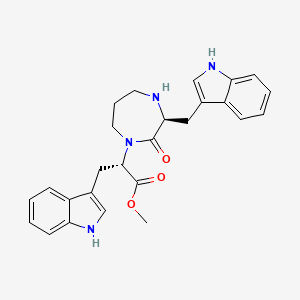
Pex5-pex14 ppi-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pex5-pex14 ppi-IN-1 is a compound known for its role as a protein-protein interaction inhibitor. Specifically, it disrupts the interaction between PEX5 and PEX14 proteins, which are crucial for the import of enzymes into peroxisomes. This compound has shown effectiveness in inhibiting the bloodstream form of Trypanosoma brucei brucei, a parasite responsible for African trypanosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pex5-pex14 ppi-IN-1 involves a series of chemical reactions that are designed to create the specific molecular structure required for its function. The synthetic route typically includes the formation of a core structure, followed by the addition of various functional groups to achieve the desired properties. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This process would require optimization of the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced production techniques could be employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Pex5-pex14 ppi-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one functional group with another to achieve desired characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in derivatives with altered functional groups .
Scientific Research Applications
Pex5-pex14 ppi-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the mechanisms of enzyme import into peroxisomes.
Biology: Helps in understanding the role of PEX5 and PEX14 proteins in cellular processes and their impact on diseases like trypanosomiasis.
Medicine: Potential therapeutic agent for treating diseases caused by Trypanosoma brucei brucei, such as African trypanosomiasis.
Industry: Could be used in the development of new drugs and treatments targeting protein-protein interactions.
Mechanism of Action
Pex5-pex14 ppi-IN-1 exerts its effects by disrupting the interaction between PEX5 and PEX14 proteins. This interaction is crucial for the import of enzymes into peroxisomes, which are essential for various metabolic processes. By inhibiting this interaction, the compound prevents the proper functioning of peroxisomes, leading to the death of Trypanosoma brucei brucei . The molecular targets involved include the PEX5 and PEX14 proteins, and the pathways affected are those related to peroxisomal enzyme import .
Comparison with Similar Compounds
Similar Compounds
Compound 8: Another PEX14-PEX5 protein-protein interaction inhibitor with similar properties and functions.
Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines: A class of compounds with trypanocidal activity, targeting the same protein-protein interaction.
Uniqueness
Pex5-pex14 ppi-IN-1 is unique due to its specific inhibitory constant and effectiveness against Trypanosoma brucei brucei. Its ability to disrupt the PEX5-PEX14 interaction with high specificity makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-2-oxo-1,4-diazepan-1-yl]propanoate |
InChI |
InChI=1S/C26H28N4O3/c1-33-26(32)24(14-18-16-29-22-10-5-3-8-20(18)22)30-12-6-11-27-23(25(30)31)13-17-15-28-21-9-4-2-7-19(17)21/h2-5,7-10,15-16,23-24,27-29H,6,11-14H2,1H3/t23-,24-/m0/s1 |
InChI Key |
GKTCEZLBMOVKOI-ZEQRLZLVSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3CCCN[C@H](C3=O)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCCNC(C3=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)

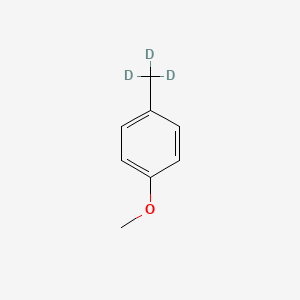
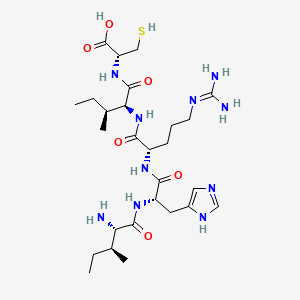
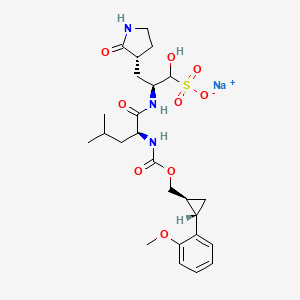







![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
